molecular formula C10H14N5O8P B141554 8-Hydroxydeoxyguanosine 5'-monophosphate CAS No. 127027-50-3

8-Hydroxydeoxyguanosine 5'-monophosphate

Cat. No.: B141554
CAS No.: 127027-50-3
M. Wt: 363.22 g/mol
InChI Key: AQIVLFLYHYFRKU-VPENINKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

8-oxo-dGMP can be synthesized through the oxidation of deoxyguanosine monophosphate. One common method involves the use of reactive oxygen species such as hydroxyl radicals, which oxidize the guanine base in deoxyguanosine monophosphate to form 8-oxo-dGMP .

Industrial Production Methods

Industrial production of 8-oxo-dGMP typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify and verify the compound .

Chemical Reactions Analysis

Types of Reactions

8-oxo-dGMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-oxo-dGMP is widely used in scientific research due to its role as a biomarker for oxidative stress and DNA damage. Some key applications include:

Mechanism of Action

8-oxo-dGMP exerts its effects primarily through its incorporation into DNA during replication. When incorporated, it can cause mutations by pairing with adenine instead of cytosine, leading to G:C to T:A transversions. This can result in genomic instability and contribute to the development of various diseases. The compound is recognized and repaired by specific DNA repair enzymes, such as 8-oxo-dGTPase, which hydrolyzes 8-oxo-dGMP to prevent its incorporation into DNA .

Comparison with Similar Compounds

Similar Compounds

    8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.

    8-oxo-2’-deoxyguanosine-5’-triphosphate (8-oxo-dGTP): A triphosphate form that can be incorporated into DNA during replication.

    8-oxo-2’-deoxyguanosine-5’-diphosphate (8-oxo-dGDP): A diphosphate form that can be converted to 8-oxo-dGMP through hydrolysis

Uniqueness

8-oxo-dGMP is unique in its specific role as a monophosphate derivative, making it a crucial intermediate in the study of oxidative DNA damage and repair mechanisms. Its ability to be incorporated into DNA and cause mutations highlights its importance in understanding the molecular basis of various diseases .

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIVLFLYHYFRKU-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925768
Record name 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127027-50-3
Record name 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127027-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxydeoxyguanosine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-oxo-dGMP
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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